molecular formula C17H14N2O4 B4925042 Oxalic acid;2-phenylquinolin-4-amine

Oxalic acid;2-phenylquinolin-4-amine

Cat. No.: B4925042
M. Wt: 310.30 g/mol
InChI Key: BTGLCIZLBGMVFE-UHFFFAOYSA-N
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Description

Oxalic acid;2-phenylquinolin-4-amine is a molecular complex or salt comprising oxalic acid (a dicarboxylic acid, CID 971) and 2-phenylquinolin-4-amine. The quinoline core features a phenyl group at position 2 and an amine at position 4, while oxalic acid contributes two carboxylic acid groups. This combination likely enhances solubility and modifies biological activity through synergistic effects, such as metal chelation (oxalic acid) and receptor targeting (quinoline amine) .

Quinoline derivatives are renowned for their pharmacological properties, including anticancer, antimicrobial, and antimalarial activities . The addition of oxalic acid may further influence pharmacokinetics, stability, and interaction with biological targets, such as enzymes or ion channels .

Properties

IUPAC Name

oxalic acid;2-phenylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2.C2H2O4/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;3-1(4)2(5)6/h1-10H,(H2,16,17);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGLCIZLBGMVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylquinolin-4-amine typically involves the reaction of 2-phenylquinoline with an amine group at the 4-position. Another approach involves the use of alkyl chloroformates in the presence of potassium carbonate in acetonitrile .

Industrial Production Methods

Industrial production of oxalic acid often involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . For 2-phenylquinolin-4-amine, large-scale synthesis may utilize similar methods as laboratory synthesis but optimized for higher yields and efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Amines

Table 1: Key Comparison of Quinoline Derivatives
Compound Name Structural Features Biological Activity Key Distinguishing Properties
2-Phenylquinolin-4-amine (Oxalic acid complex) Quinoline + phenyl (C2) + amine (C4) + oxalic acid Potential anticancer, antimicrobial Dual functionality: Chelation (oxalic acid) + quinoline targeting
6-(Trifluoromethyl)quinolin-4-amine Quinoline + CF₃ (C6) + amine (C4) Broad-spectrum anticancer Superior anticancer activity due to CF₃ group
5-Fluoroquinolin-4-amine Quinoline + F (C5) + amine (C4) High antibacterial, moderate anticancer Fluoro substitution enhances antibacterial potency
2-Chloro-N-phenylquinolin-4-amine Quinoline + Cl (C2) + phenylamine (C4) Anticancer, antimicrobial Chlorine improves selectivity for biological targets
Chloroquine Quinoline + Cl (C7) + diethylamine side chain Antimalarial Lacks phenyl group; targets heme detoxification

Key Insights :

  • Substituent Effects: The position and type of substituents (e.g., CF₃, F, Cl) significantly influence biological activity. For example, 6-(Trifluoromethyl)quinolin-4-amine exhibits broader anticancer effects than fluorinated analogs due to enhanced electron-withdrawing properties .

Oxalic Acid-Containing Compounds

Table 2: Comparison with Other Oxalic Acid Complexes
Compound Name Structural Features Biological/Chemical Role Key Differences
Oxalic acid;2-phenylquinolin-4-amine Quinoline-amine + oxalic acid Dual targeting: Chelation + receptor interaction Combines quinoline’s bioactivity with oxalic acid’s chelation
Oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine Oxalic acid + substituted phenylmethylamine Research applications in signaling pathways Methoxy groups enhance lipid solubility vs. phenylquinoline’s planar structure
Cadmium oxalate Cd²⁺ + oxalate dianion Industrial/analytical chemistry Inorganic salt; no bioactive quinoline core
N,N’-Dihydroxyoxamide Oxamide derivative with hydroxyl groups Chelation, synthetic intermediate Lacks aromatic quinoline ring; weaker bioactivity

Key Insights :

  • Bioactivity vs.
  • Structural Complexity: The phenylquinoline moiety provides a rigid, planar structure for DNA intercalation or enzyme inhibition, contrasting with flexible alkylamines in other oxalic acid complexes .

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